1,2-Epoxyoctahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Epoxyoctahydropentalene is an organic compound with the molecular formula C8H12O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1,2-Epoxyoctahydropentalene typically involves the epoxidation of octahydropentalene. One common method is the reaction of octahydropentalene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial production methods may involve the use of more scalable processes, such as the catalytic epoxidation using metal catalysts like titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide. This method offers advantages in terms of efficiency and environmental sustainability .
Chemical Reactions Analysis
1,2-Epoxyoctahydropentalene undergoes various chemical reactions, primarily due to the strained three-membered epoxide ring. Some of the key reactions include:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the less substituted carbon of the epoxide ring, leading to the formation of various substituted products.
Oxidation and Reduction: Although less common, this compound can be subjected to oxidation and reduction reactions under specific conditions, leading to the formation of corresponding alcohols or ketones.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Epoxyoctahydropentalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Epoxyoctahydropentalene primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
At the molecular level, the compound can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical products. The specific pathways and targets depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
1,2-Epoxyoctahydropentalene can be compared with other epoxides, such as 1,2-Epoxyoctane and 1,2-Epoxyhexane. While these compounds share the epoxide functional group, they differ in their carbon chain length and overall structure .
1,2-Epoxyoctane: This compound has a similar epoxide ring but with a longer carbon chain, leading to different physical and chemical properties.
1,2-Epoxyhexane: With a shorter carbon chain, this compound exhibits different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .
Properties
CAS No. |
6567-98-2 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-oxatricyclo[4.3.0.02,4]nonane |
InChI |
InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2 |
InChI Key |
WMSIDAPKDOLAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3C(C2C1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.